Polymyxin B nonapeptide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

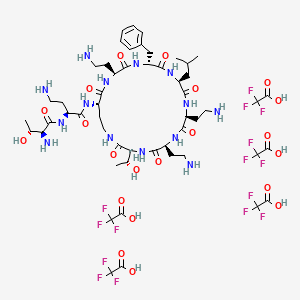

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N14O11.5C2HF3O2/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25;5*3-2(4,5)1(6)7/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64);5*(H,6,7)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+;;;;;/m1...../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIKWJLAIULVMY-YNQICIJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H79F15N14O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1533.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Polymyxin B Nonapeptide TFA: A Technical Guide to a Potent Antibiotic Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxin B nonapeptide (PMBN) is a cyclic cationic peptide derived from the antibiotic Polymyxin B. Devoid of the N-terminal fatty acyl chain and the adjacent diaminobutyric acid residue of its parent molecule, PMBN lacks direct bactericidal activity but retains the crucial ability to permeabilize the outer membrane of Gram-negative bacteria. This unique property makes it a powerful adjuvant, capable of sensitizing otherwise resistant bacteria to a range of conventional antibiotics. This technical guide provides an in-depth overview of Polymyxin B nonapeptide trifluoroacetate (TFA), its mechanism of action, key experimental data, and detailed protocols for its scientific evaluation. The trifluoroacetate salt is a common form for this peptide due to its use in the purification process.[1][2]

Chemical Structure and Properties

Polymyxin B nonapeptide is a cyclic peptide consisting of nine amino acid residues. The trifluoroacetate (TFA) salt form is frequently used in research settings, resulting from the purification process involving trifluoroacetic acid in reverse-phase high-performance liquid chromatography (HPLC).[1] While the TFA salt is suitable for many research applications, it's important to note that for clinical development, conversion to other salt forms like acetate or hydrochloride may be preferred to mitigate potential immunogenic responses.[1]

Table 1: Physicochemical Properties of Polymyxin B Nonapeptide

| Property | Value | Reference |

| Molecular Formula | C43H74N14O11 | [][4] |

| Molecular Weight | 963.13 g/mol | [][4][5] |

| CAS Number | 86408-36-8 | [4][6][7] |

| Appearance | Solid | |

| Solubility | Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) | [8] |

Mechanism of Action: Outer Membrane Permeabilization

The primary mechanism of action of PMBN is the disruption of the outer membrane of Gram-negative bacteria. This process is initiated by the electrostatic interaction between the positively charged amino groups of the peptide and the negatively charged phosphate groups of the lipid A component of lipopolysaccharide (LPS), the major constituent of the outer leaflet of the outer membrane.[7]

This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS layer. The bulky PMBN molecule then inserts into the outer membrane, creating transient pores and increasing its permeability to other molecules, including antibiotics that would otherwise be excluded.[7] Unlike its parent compound, Polymyxin B, PMBN does not typically proceed to disrupt the inner cytoplasmic membrane, which is why it lacks direct bactericidal activity.[7][9]

References

- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 2. genscript.com [genscript.com]

- 4. Polymyxin B Nonapeptide | C43H74N14O11 | CID 123978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro cytotoxicity and antibiotic activity of polymyxin B nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Polymyxin B Nonapeptide (TFA): A Technical Guide

Polymyxin B nonapeptide (PMBN), a derivative of the polymyxin B antibiotic, stands as a significant agent in overcoming antibiotic resistance in Gram-negative bacteria. Unlike its parent molecule, PMBN's primary role is not direct bactericidal activity but rather the potentiation of other antibiotics by acting as a specific outer membrane permeabilizing agent. This guide delineates the core mechanism of action of PMBN, supported by quantitative data, detailed experimental protocols, and visual representations of its activity.

Mechanism of Action: Disruption of the Outer Membrane

The fundamental mechanism of PMBN revolves around its targeted interaction with the outer membrane of Gram-negative bacteria. This process can be broken down into two key stages:

-

Binding to Lipopolysaccharide (LPS): The outer leaflet of the Gram-negative outer membrane is predominantly composed of LPS, which provides a formidable barrier against many antibiotics. PMBN, a polycationic peptide, exhibits a strong electrostatic affinity for the negatively charged lipid A component of LPS. This binding is a critical first step, displacing the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer by cross-linking adjacent LPS molecules.

-

Membrane Destabilization and Permeabilization: The displacement of these cations by PMBN disrupts the structural integrity of the outer membrane. This creates transient pores and areas of disorganization within the membrane, significantly increasing its permeability. This permeabilization allows molecules that are typically excluded, such as hydrophobic antibiotics, to cross the outer membrane and reach their targets within the periplasm or cytoplasm.

Crucially, PMBN exhibits a significantly lower affinity for the inner cytoplasmic membrane compared to polymyxin B. This selectivity is attributed to its modified structure and results in substantially reduced direct bactericidal activity and lower cytotoxicity, making it an effective sensitizing agent rather than a standalone antibiotic.

Enzymatic Cleavage of Polymyxin B: A Technical Guide to Producing Polymyxin B Nonapeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic cleavage of Polymyxin B (PMB) to generate Polymyxin B Nonapeptide (PMBN). Polymyxin B is a potent, last-resort lipopeptide antibiotic highly effective against multidrug-resistant Gram-negative bacteria.[1] Its clinical use, however, is hampered by significant nephrotoxicity and neurotoxicity. The enzymatic removal of the N-terminal fatty acyl-diaminobutyric acid (Dab) residue from PMB yields PMBN, a derivative with substantially reduced toxicity.[2][3][4][5] While PMBN lacks the intrinsic bactericidal activity of its parent compound, it retains the ability to bind to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, disrupting the membrane's integrity and sensitizing the bacteria to other antibiotics.[5][6][7][8][9] This guide details the enzymatic production, purification, and analysis of PMBN, presenting quantitative data and experimental protocols for researchers in drug development and microbiology.

Polymyxin B: Structure and Mechanism

Polymyxin B is a nonribosomally synthesized peptide produced by the bacterium Paenibacillus polymyxa.[1][10] Its structure consists of a cyclic heptapeptide, a linear tripeptide side chain, and an N-terminal fatty acid tail (typically (S)-6-methyloctanoic acid or (S)-6-methylheptanoic acid).[1] The five positively charged L-α,γ-diaminobutyric acid (Dab) residues are crucial for the initial electrostatic interaction with the negatively charged phosphate groups of Lipid A in the bacterial outer membrane.[1][11] Following this binding, the hydrophobic fatty acyl tail inserts into the membrane, disrupting its structure and leading to increased permeability and eventual cell death.[11][12]

The removal of the fatty acyl-Dab1 moiety is the key to detoxifying the molecule while preserving its outer membrane permeabilizing properties.[13]

Enzymes for Polymyxin B Cleavage

The proteolytic cleavage of PMB to PMBN is typically achieved using cysteine proteases, most commonly ficin or papain.[1] These enzymes selectively hydrolyze the peptide bond between the first and second amino acid residues (Dab1 and Thr2), releasing the N-terminal fatty acyl-Dab1 segment.[1] Other enzymes, such as the alkaline protease Apr from Bacillus licheniformis, have also been shown to cleave polymyxins, indicating alternative biocatalytic options.[14][15]

-

Ficin : A protease derived from the latex of fig trees. It is widely cited for the efficient production of PMBN from Polymyxin B sulfate.[3][16][17]

-

Papain : A cysteine protease from papaya latex, which also effectively catalyzes the desired cleavage.[1][18] It is known to preferentially cleave peptide bonds involving basic amino acids.[19]

-

Alkaline Protease (Apr) : This enzyme from Bacillus licheniformis can inactivate polymyxins by cleaving at two sites: one between the tripeptide side chain and the cyclic ring, and another within the heptapeptide ring.[14][15]

Experimental Protocols

This section provides a detailed methodology for the production and purification of PMBN based on established protocols.

This protocol is synthesized from methodologies described in scientific literature.[3][17]

Materials:

-

Polymyxin B sulfate (commercially available)

-

Ficin (from fig tree latex)

-

Dithiothreitol (DTT)

-

Deionized (DI) water

-

Butanol

-

Dialysis tubing (e.g., UM-2 membrane)

-

Thin-Layer Chromatography (TLC) plates (cellulose) and solvent system (e.g., butanol:pyridine:acetic acid:water)

-

High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

Procedure:

-

Dissolution : Dissolve Polymyxin B sulfate in DI water. A typical concentration is around 33 mg/mL (e.g., 4.0 g in 120 mL).[3]

-

Enzyme and Activator Addition : Add Dithiothreitol (DTT) to the solution. DTT acts as a reducing agent to activate the cysteine protease, ficin. Subsequently, add ficin to the solution.[3]

-

Incubation : Incubate the reaction mixture at 37°C overnight under a nitrogen atmosphere to prevent oxidation.[3]

-

Reaction Monitoring : The progress of the enzymatic digestion can be monitored by LC-MS to confirm the conversion of PMB to PMBN.[3] If the reaction is incomplete, additional ficin and DTT can be added and incubated for another overnight period.[3]

-

Purification - Extraction : After the reaction, perform butanol extractions to remove the liberated N-acyl diaminobutyric acid and any undigested Polymyxin B.[17] The desired PMBN product will remain in the aqueous phase.

-

Purification - Dialysis : Concentrate the remaining aqueous phase and dialyze it extensively against DI water using a low molecular weight cutoff membrane (e.g., UM-2) to remove salts and small molecules.[17]

-

Final Purification and Verification :

-

Lyophilize the dialyzed solution to obtain PMBN as a powder.

-

Check the purity of the final product using Thin-Layer Chromatography.[17]

-

To quantify any residual PMB, gas chromatography of fatty acid methyl esters can be performed.[17]

-

For research applications requiring very high purity, Reverse-Phase HPLC (RP-HPLC) can be used as a final purification step.

-

-

Thin-Layer Chromatography (TLC) : A simple method to check for the presence of PMBN and the absence of PMB. A common solvent system is butanol:pyridine:acetic acid:water (15:10:3:12).[17]

-

High-Performance Liquid Chromatography (HPLC) : Used for both purification and purity assessment.[2]

-

Mass Spectrometry (MS) : Confirms the identity of the product by verifying its molecular weight.

-

N-Phenyl-1-naphthylamine (NPN) Uptake Assay : This functional assay measures the permeabilization of the bacterial outer membrane. An increase in fluorescence indicates that NPN has entered the hydrophobic environment of the membrane, a process facilitated by PMBN.[3]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the enzymatic reaction and the comparative activities of PMB and PMBN.

Table 1: Ficin-Mediated Cleavage Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Polymyxin B Sulfate | [3] |

| Substrate Concentration | ~33.3 mg/mL (4.0 g / 120 mL) | [3] |

| Enzyme | Ficin | [3] |

| Enzyme Concentration | ~8.8 mg/mL (1.06 g / 120 mL) | [3] |

| Activator | Dithiothreitol (DTT) | [3] |

| Activator Concentration | ~0.88 mg/mL (106 mg / 120 mL) | [3] |

| Solvent | Deionized Water | [3] |

| Temperature | 37 °C | [3] |

| Atmosphere | Nitrogen (N₂) | [3] |

| Duration | Overnight |[3] |

Table 2: Comparative Biological and Toxicological Properties

| Property | Polymyxin B (PMB) | Polymyxin B Nonapeptide (PMBN) | Reference |

|---|---|---|---|

| Antibacterial Activity | Potent | Lacks significant bactericidal activity | [2][5][6] |

| Toxicity (in vivo) | Nephrotoxic, Neurotoxic | Significantly less toxic; lacks these effects at tested doses | [2][5] |

| Cytotoxicity (in vitro) | Toxic to eukaryotic cells | ~100-fold less toxic than PMB | [17] |

| Outer Membrane Permeabilization | Yes | Yes, retained ability | [3][5][6] |

| LPS Neutralization | Potent | Retained, but less potent than PMB | [2] |

| Synergy with other Antibiotics | N/A | Strong synergistic effect |[3][4][5] |

Signaling Pathways and Mechanism of Action

The differential biological activities of PMB and PMBN stem from their distinct interactions with both bacterial and host cells.

PMB's bactericidal action is a multi-step process. It first binds to LPS, displaces divalent cations that stabilize the outer membrane, and then inserts its lipid tail, causing fatal disruption. PMBN, lacking the lipid tail, can still bind to LPS and disrupt the outer membrane's organization, but it cannot cause lethal damage on its own.[13] However, this disruption is sufficient to create pores that allow other, often hydrophobic, antibiotics to enter the bacterial cell and reach their intracellular targets.[4][7]

Polymyxin B can directly interact with host cells, contributing to its toxicity. Studies have shown that PMB can induce maturation of human dendritic cells and activate pro-inflammatory signaling pathways like NF-κB and ERK1/2.[20] Furthermore, PMB treatment of human lung epithelial cells perturbs cell cycle regulation and down-regulates NF-κB and NOD-like receptor signaling pathways, which are critical for sensing microbial components.[21] By removing the lipid tail, PMBN largely abrogates these direct interactions with host cells, explaining its significantly improved safety profile. PMB's interaction with LPS also blocks the LPS-TLR4 signaling cascade, which is responsible for triggering septic shock, an effect partially retained by PMBN.[22][23]

Conclusion

The enzymatic conversion of Polymyxin B to its nonapeptide derivative represents a critical step in mitigating the toxicity of a powerful class of antibiotics. The use of enzymes like ficin provides a straightforward and efficient method for this biotransformation. The resulting product, PMBN, while not a standalone antibiotic, is a valuable agent for researchers developing combination therapies against multidrug-resistant Gram-negative pathogens. Its ability to permeabilize the bacterial outer membrane creates a synergistic effect with a wide range of other antibiotics, potentially revitalizing existing drug arsenals and providing new avenues for combating infectious diseases. This guide provides the foundational technical details for the production and understanding of this promising compound.

References

- 1. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification, toxicity, and antiendotoxin activity of polymyxin B nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-function studies of polymyxin B nonapeptide: implications to sensitization of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polymyxin - Wikipedia [en.wikipedia.org]

- 11. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Polymyxin B - Wikipedia [en.wikipedia.org]

- 14. Inactivation of Polymyxin by Hydrolytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in the Development of Polymyxin Antibiotics: 2010–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. Optimization of Papain Enzyme Activity Using a Response Surface Methodology Approach , American Journal of Biological and Environmental Statistics, Science Publishing Group [sciencepublishinggroup.com]

- 20. Direct effects of polymyxin B on human dendritic cells maturation. The role of IkappaB-alpha/NF-kappaB and ERK1/2 pathways and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Polymyxin Induces Significant Transcriptomic Perturbations of Cellular Signalling Networks in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Roles of cytokine storm in sepsis progression: biomarkers, and emerging therapeutic strategies [frontiersin.org]

The Core Interaction: A Technical Guide to Polymyxin B Nonapeptide (PMBN) TFA and Lipopolysaccharide (LPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin B nonapeptide (PMBN) is a cyclic cationic peptide derived from Polymyxin B. While it lacks the direct bactericidal activity of its parent compound, PMBN has garnered significant interest for its ability to sensitize Gram-negative bacteria to other antibiotics. This activity stems from its primary interaction with the outer membrane of these bacteria, specifically with lipopolysaccharide (LPS), a major component of this membrane. This technical guide provides an in-depth exploration of the core interaction between PMBN, often supplied as a trifluoroacetate (TFA) salt, and LPS. We will delve into the quantitative aspects of this binding, detail the experimental protocols used to characterize it, and visualize the key pathways and workflows involved.

The PMBN-LPS Interaction: A Quantitative Perspective

The binding of PMBN to LPS is a complex process driven by both electrostatic and hydrophobic interactions. The cationic nature of PMBN facilitates its initial attraction to the anionic phosphate groups of the lipid A moiety of LPS. Subsequent interactions involve the hydrophobic regions of both molecules. The affinity and thermodynamics of this interaction have been studied using various biophysical techniques.

Isothermal Titration Calorimetry (ITC) Data

Isothermal Titration Calorimetry is a powerful technique for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

While a comprehensive comparative table across multiple studies with varying LPS chemotypes and experimental conditions is challenging to compile from the existing literature, the following table represents typical thermodynamic parameters observed for the interaction of polymyxins with LPS. It is important to note that the binding thermodynamics can be influenced by factors such as temperature and the specific structure of the LPS (e.g., rough vs. smooth)[1]. For instance, the interaction with LPS from sensitive bacterial strains is often enthalpically driven in the liquid crystalline phase of the LPS acyl chains[1].

| Parameter | Typical Value Range | Significance |

| Binding Affinity (Kd) | Micromolar (µM) to Nanomolar (nM) | Indicates the strength of the interaction. Lower values signify higher affinity. |

| Stoichiometry (n) | ~1-2 | Represents the number of PMBN molecules binding to one LPS molecule (or a defined aggregate). |

| Enthalpy Change (ΔH) | Variable (can be exothermic or endothermic) | Indicates the heat released or absorbed upon binding. A negative value indicates an exothermic, enthalpically favorable reaction. |

| Entropy Change (ΔS) | Variable | Reflects the change in disorder of the system upon binding. A positive value indicates an entropically favorable reaction. |

Note: The specific values can vary significantly depending on the experimental conditions and the source of the LPS.

Fluorescence Spectroscopy Data

Fluorescence-based assays are commonly employed to study the binding of PMBN to LPS and its consequences on outer membrane permeability.

N-Phenyl-1-naphthylamine (NPN) Uptake Assay: NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in hydrophobic environments. The binding of PMBN to LPS disrupts the outer membrane, allowing NPN to enter the hydrophobic interior, resulting in an increase in fluorescence. The effective concentration of PMBN that causes 50% of the maximal fluorescence increase (EC50) is a measure of its membrane-disrupting activity.

| LPS Source | PMBN EC50 (µg/mL) | Reference |

| Klebsiella pneumoniae ATCC 13883 | ~1-5 | [2] |

| Escherichia coli (various strains) | Concentration-dependent increase in NPN uptake | [3] |

Dansyl-Polymyxin B Displacement Assay: This competitive binding assay uses a fluorescently labeled Polymyxin B derivative (Dansyl-Polymyxin B). When Dansyl-Polymyxin B binds to LPS, its fluorescence is enhanced. The addition of unlabeled PMBN displaces the fluorescent probe, causing a decrease in fluorescence. The inhibition constant (Ki) can be determined from this displacement curve and reflects the binding affinity of PMBN for LPS.

| LPS Source | PMBN Ki (µM) | Reference |

| Klebsiella pneumoniae | ~0.5 - 6.2 | [4] |

| Pseudomonas aeruginosa | ~3.5 - 7.2 | [4] |

| Salmonella enterica | ~0.4 - 0.95 | [4] |

The Role of the Trifluoroacetic Acid (TFA) Counterion

PMBN is typically synthesized and purified using trifluoroacetic acid, resulting in the peptide being isolated as a TFA salt. While often considered a minor component, the TFA counterion can potentially influence the peptide's structure and biological activity. However, specific studies detailing the direct impact of the TFA salt on the PMBN-LPS interaction are limited. General studies on antimicrobial peptides suggest that TFA can in some cases affect secondary structure and biological assays, but in other cases, it has no significant effect[5]. For rigorous biophysical or in vivo studies, it may be advisable to exchange the TFA counterion for a more physiologically relevant one, such as chloride.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the PMBN-LPS interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Polymyxin B Nonapeptide (PMBN) TFA

-

Lipopolysaccharide (LPS) from the desired bacterial strain

-

HEPES buffer (5 mM, pH 7.2) or another suitable buffer

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of PMBN (e.g., 1 mM) in the desired buffer.

-

Prepare a solution of LPS (e.g., 20-50 µM) in the same buffer. The optimal concentrations may need to be determined empirically to ensure a sigmoidal binding isotherm[6].

-

Degas both solutions for 10-15 minutes to prevent bubble formation in the calorimeter.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Set the stirring speed (e.g., 300 rpm).

-

-

Titration:

-

Load the LPS solution into the sample cell of the calorimeter.

-

Load the PMBN solution into the injection syringe.

-

Perform an initial injection (e.g., 1 µL) to remove any air from the syringe tip, and discard this data point from the analysis.

-

Perform a series of injections (e.g., 20-30 injections of 2-10 µL each) of the PMBN solution into the LPS solution, with sufficient time between injections for the signal to return to baseline.

-

-

Control Experiment:

-

Perform a control titration by injecting PMBN into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd[7].

-

N-Phenyl-1-naphthylamine (NPN) Uptake Assay

Objective: To assess the outer membrane permeabilizing activity of PMBN.

Materials:

-

Fluorometer or microplate reader with fluorescence capabilities

-

Polymyxin B Nonapeptide (PMBN) TFA

-

N-Phenyl-1-naphthylamine (NPN)

-

Gram-negative bacterial cells

-

HEPES buffer (5 mM, pH 7.2)

Protocol:

-

Bacterial Cell Preparation:

-

Grow bacterial cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to a final optical density at 600 nm (OD600) of 0.5.

-

-

Assay Procedure:

-

Add the bacterial cell suspension to the wells of a microplate or a cuvette.

-

Add NPN to a final concentration of 10 µM and incubate for a few minutes to allow for equilibration.

-

Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).

-

Add varying concentrations of PMBN to the cell suspension.

-

Immediately monitor the increase in fluorescence over time until a plateau is reached.

-

-

Data Analysis:

-

The percentage of NPN uptake can be calculated using the formula: % NPN Uptake = [(Fobs - F0) / (Fmax - F0)] * 100, where Fobs is the observed fluorescence at a given PMBN concentration, F0 is the initial fluorescence of NPN with the cells, and Fmax is the maximal fluorescence achieved with a high concentration of a potent permeabilizing agent like Polymyxin B[3].

-

Plot the percentage of NPN uptake against the PMBN concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Dansyl-Polymyxin B Displacement Assay

Objective: To determine the binding affinity of PMBN for LPS via a competitive binding assay.

Materials:

-

Fluorometer

-

Polymyxin B Nonapeptide (PMBN) TFA

-

Dansyl-Polymyxin B

-

Lipopolysaccharide (LPS)

-

HEPES buffer (5 mM, pH 7.2)

Protocol:

-

Assay Setup:

-

Prepare a solution of LPS (e.g., 3 µg/mL) in HEPES buffer in a cuvette.

-

Add a fixed concentration of Dansyl-Polymyxin B (e.g., 2 µM) to the LPS solution and incubate to allow for binding, which results in an increase in fluorescence.

-

-

Displacement Titration:

-

Measure the initial fluorescence of the Dansyl-Polymyxin B-LPS complex (excitation ~340 nm, emission ~485 nm).

-

Add increasing concentrations of PMBN to the cuvette.

-

After each addition, allow the system to equilibrate and then measure the fluorescence. The fluorescence will decrease as PMBN displaces Dansyl-Polymyxin B from the LPS.

-

-

Data Analysis:

-

Plot the percentage of fluorescence decrease against the concentration of PMBN.

-

Fit the data to a competitive binding equation to determine the IC50 value (the concentration of PMBN that causes 50% displacement).

-

The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of Dansyl-Polymyxin B and Kd is its dissociation constant for LPS.

-

LPS-Induced Cytokine Release Assay in Macrophages

Objective: To evaluate the ability of PMBN to inhibit LPS-induced pro-inflammatory cytokine production.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) supplemented with FBS

-

Lipopolysaccharide (LPS)

-

Polymyxin B Nonapeptide (PMBN) TFA

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

Protocol:

-

Cell Culture:

-

Culture macrophage cells in appropriate conditions until they reach the desired confluency.

-

Seed the cells into multi-well plates at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cytokine concentration against the concentration of PMBN.

-

Determine the inhibitory effect of PMBN on LPS-induced cytokine production.

-

Visualizing the Interaction and its Consequences

PMBN-LPS Binding and Outer Membrane Disruption

The interaction of PMBN with LPS is the initial step leading to the disruption of the outer membrane of Gram-negative bacteria. This process can be visualized as a workflow.

Caption: Workflow of PMBN-LPS interaction and outer membrane disruption.

Inhibition of LPS-Induced TLR4 Signaling by PMBN

LPS is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. PMBN, by binding to LPS, can prevent this interaction and thereby inhibit the downstream inflammatory cascade.

Caption: PMBN inhibits LPS-induced TLR4 signaling by sequestering LPS.

Experimental Workflow for Dansyl-Polymyxin B Displacement Assay

The logical flow of the dansyl-polymyxin B displacement assay is a key example of how the PMBN-LPS interaction is quantified.

Caption: Workflow for the Dansyl-Polymyxin B displacement assay.

Conclusion

The interaction between Polymyxin B nonapeptide and lipopolysaccharide is a critical first step in its biological activity of sensitizing Gram-negative bacteria to other antibiotics. This interaction is characterized by a high affinity, driven by a combination of electrostatic and hydrophobic forces. The quantitative data obtained from techniques like ITC and fluorescence spectroscopy provide valuable insights into the thermodynamics and kinetics of this binding. Furthermore, the ability of PMBN to sequester LPS and inhibit the TLR4 signaling pathway highlights its potential as an anti-endotoxin agent. The detailed experimental protocols and visualizations provided in this guide serve as a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of PMBN. Further research is warranted to build a more comprehensive quantitative dataset across a wider range of LPS serotypes and to elucidate the precise role of counterions like TFA in this interaction.

References

- 1. Thermodynamic Analysis of the Lipopolysaccharide-Dependent Resistance of Gram-Negative Bacteria against Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surface changes and polymyxin interactions with a resistant strain of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of polymyxin-lipopolysaccharide interactions using an image-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A method for characterizing the thermal stability and antimicrobial binding to Lipopolysaccharides of Gram-negative isogenic mutant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage Inflammatory Assay [bio-protocol.org]

- 10. Macrophage Inflammatory Assay [en.bio-protocol.org]

The Role of Polymyxin B Nonapeptide in Outer Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxin B nonapeptide (PMBN) is a cyclic cationic peptide derived from Polymyxin B. While devoid of intrinsic bactericidal activity, PMBN has garnered significant attention for its ability to permeabilize the outer membrane of Gram-negative bacteria. This action sensitizes these otherwise resistant organisms to a wide range of antibiotics. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PMBN-mediated outer membrane permeabilization, with a focus on its interaction with lipopolysaccharide (LPS). Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and drug development in this critical area of antimicrobial therapy.

Introduction to Polymyxin B Nonapeptide (PMBN)

Polymyxin B nonapeptide (PMBN) is a derivative of the potent antibiotic Polymyxin B, created by the enzymatic removal of its N-terminal fatty acyl chain and the adjacent diaminobutyric acid residue.[1] This structural modification dramatically reduces its toxicity compared to the parent compound.[1] Crucially, while PMBN loses its direct antibacterial capabilities, it retains the ability to bind to the lipopolysaccharide (LPS) component of the Gram-negative outer membrane.[2] This interaction disrupts the membrane's integrity, rendering it permeable to other molecules, including a variety of antibiotics that would otherwise be excluded.[1][2] This "sensitizing" activity positions PMBN as a valuable tool in combating multidrug-resistant Gram-negative pathogens.[2]

The Gram-Negative Outer Membrane: A Formidable Barrier

The outer membrane (OM) of Gram-negative bacteria is a unique, asymmetric bilayer that serves as a highly effective permeability barrier. The inner leaflet is composed of phospholipids, while the outer leaflet is predominantly composed of lipopolysaccharide (LPS).[3] LPS is a complex glycolipid consisting of three domains: Lipid A, a core oligosaccharide, and the O-antigen. The negatively charged phosphate groups on the Lipid A and core oligosaccharide regions are cross-linked by divalent cations, primarily Mg²⁺ and Ca²⁺.[3] This intricate network of ionic interactions is crucial for maintaining the stability and low permeability of the outer membrane.[3]

Mechanism of PMBN-Mediated Outer Membrane Permeabilization

The primary mechanism by which PMBN increases outer membrane permeability involves a targeted interaction with LPS. This process can be broken down into the following key steps:

-

Electrostatic Binding: The polycationic nature of PMBN facilitates its initial electrostatic attraction to the anionic phosphate groups of LPS.[4]

-

Divalent Cation Displacement: Upon binding, PMBN competitively displaces the divalent cations (Mg²⁺ and Ca²⁺) that bridge and stabilize adjacent LPS molecules.[3][4] This displacement disrupts the electrostatic cross-links, leading to localized disorganization and destabilization of the outer membrane.

-

Hydrophobic Interactions: Following the initial electrostatic interaction, hydrophobic regions of PMBN are thought to interact with the lipid A portion of LPS, further disrupting the membrane structure.[5]

-

Increased Permeability: The cumulative effect of these interactions is the creation of transient pores or "cracks" in the outer membrane, allowing for the passage of other molecules, including antibiotics, that are normally excluded.[6]

Quantitative Data on PMBN's Synergistic Activity

The potentiation of antibiotic activity by PMBN has been quantified in numerous studies. The following tables summarize the synergistic effects of PMBN in combination with various antibiotics against different Gram-negative bacteria. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess synergy, where an FICI ≤ 0.5 is indicative of a synergistic interaction.[2]

Table 1: Synergistic Activity of PMBN with Azithromycin against E. coli [2]

| E. coli Strain | Azithromycin MIC (µg/mL) | PMBN Concentration (µg/mL) | Azithromycin MIC in Combination (µg/mL) | FICI |

| Strain 1 (mphA+) | 64 | 16 | 4 | 0.187 |

| Strain 2 (mphA+) | 128 | 8 | 8 | 0.125 |

| Strain 3 (mphA+) | >128 | 32 | 16 | ≤0.375 |

| Strain 4 (colistin-resistant) | 64 | 16 | 4 | 0.187 |

Table 2: Potentiation of Various Antibiotics by PMBN [1]

| Antibiotic | Bacterial Species | PMBN Concentration (mg/L) | Fold Decrease in MIC |

| Rifampin | E. coli, K. pneumoniae | 1-3 | 100 |

| Erythromycin | E. coli, K. pneumoniae | 1-3 | 30 |

| Fusidic Acid | E. coli, K. pneumoniae | 1-3 | 30 |

| Novobiocin | P. aeruginosa | - | - |

Experimental Protocols

NPN Uptake Assay for Outer Membrane Permeabilization

This assay measures the increase in fluorescence of the hydrophobic probe N-phenyl-1-naphthylamine (NPN) as it partitions into the destabilized outer membrane.[7]

Materials:

-

Mid-log phase bacterial culture

-

5 mM HEPES buffer (pH 7.2)

-

10 mM NPN stock solution in acetone

-

Test compound (e.g., PMBN) solution

-

96-well black microplate

-

Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

-

Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).

-

Harvest cells by centrifugation and wash twice with 5 mM HEPES buffer.

-

Resuspend the cell pellet in 5 mM HEPES buffer to an OD₆₀₀ of 0.5.

-

Add 100 µL of the cell suspension to each well of a 96-well black microplate.

-

Add NPN to a final concentration of 10 µM and mix.

-

Measure the baseline fluorescence.

-

Add the test compound (PMBN) at the desired concentration.

-

Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30 minutes).[8]

-

An increase in fluorescence indicates outer membrane permeabilization.

Checkerboard Assay for Synergy Testing

This method is used to determine the synergistic effect of two antimicrobial agents in combination.[9]

Materials:

-

Bacterial inoculum standardized to 0.5 McFarland

-

Mueller-Hinton broth (or other appropriate growth medium)

-

96-well microtiter plates

-

Stock solutions of PMBN and the test antibiotic

Procedure:

-

Prepare serial two-fold dilutions of the antibiotic horizontally across the microtiter plate.

-

Prepare serial two-fold dilutions of PMBN vertically down the plate.

-

This creates a matrix of wells with varying concentrations of both agents.

-

Inoculate each well with the standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).

-

Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

-

FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

-

FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

-

-

Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive or indifferent effect

-

FICI > 4: Antagonism

-

Conclusion and Future Directions

Polymyxin B nonapeptide represents a promising avenue for reviving and expanding the utility of existing antibiotics against challenging Gram-negative pathogens. Its well-defined mechanism of action, centered on the disruption of the outer membrane via LPS interaction, provides a clear rationale for its synergistic potential. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug developers to further explore and harness the capabilities of PMBN and other outer membrane permeabilizers. Future research should focus on optimizing PMBN-antibiotic combinations, exploring its efficacy against a broader range of clinical isolates, and investigating potential mechanisms of resistance to these synergistic pairings. The development of novel PMBN analogs with enhanced permeabilizing activity and favorable pharmacokinetic profiles is also a critical area for future investigation.

References

- 1. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]

- 3. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4.16. NPN Uptake Assay [bio-protocol.org]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Polymyxin B Nonapeptide (PMBN) TFA: A Technical Guide on its Role as a Bacterial Sensitizing Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Finding: Polymyxin B nonapeptide (PMBN) trifluoroacetate (TFA) is not an intrinsically bactericidal agent.[1][2][3][4][5][6] Instead, its significant value in antimicrobial research and development lies in its potent ability to permeabilize the outer membrane of Gram-negative bacteria.[1][2][3][4] This action effectively sensitizes these bacteria to a range of antibiotics to which they would otherwise be resistant.[1][4]

This technical guide provides a comprehensive overview of the non-bactericidal nature of PMBN, its mechanism of action, quantitative data on its synergistic effects, and detailed experimental protocols for key assays.

Mechanism of Action: An Outer Membrane Permeabilizer

Polymyxin B nonapeptide is a cyclic cationic peptide derived from Polymyxin B through the enzymatic removal of its N-terminal fatty acyl chain and the adjacent diaminobutyric acid residue.[2][6] This structural modification is crucial as it significantly reduces the molecule's toxicity while eliminating its direct bactericidal activity.[1][2][4]

The primary mechanism of PMBN involves its interaction with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[3] The cationic nature of PMBN allows it to bind to the negatively charged phosphate groups of lipid A in the LPS, displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane structure.[3] This displacement disrupts the integrity of the outer membrane, creating transient pores and increasing its permeability to hydrophobic molecules, including a variety of antibiotics that are normally excluded.[2][3][4]

References

- 1. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]

- 5. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Polymyxin B Nonapeptide TFA in Antibiotic Synergy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin B nonapeptide (PMBN) is a cyclic cationic peptide derived from Polymyxin B.[1][2] While exhibiting negligible intrinsic bactericidal activity and reduced toxicity compared to its parent compound, PMBN effectively permeabilizes the outer membrane of Gram-negative bacteria.[1][2][3] This action disrupts the primary defense mechanism of these bacteria against many antibiotics, rendering them susceptible to drugs that are typically ineffective. This document provides detailed application notes and experimental protocols for utilizing Polymyxin B Nonapeptide Trifluoroacetate (PMBN TFA) in antibiotic synergy studies. The trifluoroacetate (TFA) salt is a common form for synthetic peptides, and while generally acceptable for in vitro studies, researchers should be aware of potential pH changes in unbuffered solutions and possible effects on cellular assays at high concentrations.

Mechanism of Action

PMBN acts as a chemosensitizer by disrupting the outer membrane of Gram-negative bacteria. Its cationic nature facilitates an electrostatic interaction with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane. This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that are crucial for maintaining the integrity of the LPS layer. The subsequent disorganization of the outer membrane creates transient pores, increasing its permeability to hydrophobic and other large-molecule antibiotics that would otherwise be excluded.[1][4]

References

Application Notes and Protocols: Enhancing Gram-Negative Bacterial Susceptibility with Polymyxin B Nonapeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin B nonapeptide (PMBN) is a cationic, cyclic peptide derived from Polymyxin B. While possessing negligible intrinsic antibacterial activity, PMBN effectively sensitizes Gram-negative bacteria to a broad spectrum of antibiotics.[1][2] This potentiation effect stems from its ability to disrupt the outer membrane, thereby increasing its permeability to other antimicrobial agents that would otherwise be excluded. These application notes provide a comprehensive overview of the mechanism of PMBN and detailed protocols for its use in research and drug development settings.

Mechanism of Action: Outer Membrane Permeabilization

The primary mechanism by which PMBN sensitizes Gram-negative bacteria is through its interaction with the lipopolysaccharide (LPS) component of the outer membrane.[3][4][5] The positively charged amino acid residues of PMBN are electrostatically attracted to the negatively charged phosphate groups of lipid A, the innermost component of LPS. This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a localized disruption of the outer membrane's integrity. This disruption creates transient pores and increases the fluidity of the membrane, allowing for the passage of other, often hydrophobic, antibiotics that are typically unable to cross this barrier.[1][6]

The structural integrity of PMBN, particularly its cyclic nature, is crucial for its membrane-permeabilizing activity.[7] Linearized versions of the peptide have been shown to be significantly less effective at sensitizing bacteria.[7]

The disruption of the outer membrane by PMBN triggers several envelope stress response pathways in Gram-negative bacteria, including the Rcs, Cpx, and σE pathways. These pathways are activated to sense and respond to damage to the cell envelope, attempting to repair the damage and maintain cellular homeostasis. The activation of these stress responses can be a useful indicator of outer membrane perturbation.

Diagram of PMBN's Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulatory role of the Cpx ESR in bacterial behaviours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maintaining Integrity Under Stress: Envelope Stress Response Regulation of Pathogenesis in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Envelope stress responses: balancing damage repair and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Enhancing the Efficacy of Hydrophobic Antibiotics with Polymyxin B Nonapeptide TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin B nonapeptide (PMBN) is a derivative of the polymyxin B antibiotic, created by the enzymatic removal of its N-terminal fatty acyl chain. While PMBN itself possesses weak or no direct bactericidal activity, it functions as a potent outer membrane permeabilizing agent in Gram-negative bacteria.[1][2] This unique property allows it to synergistically enhance the efficacy of hydrophobic antibiotics that are typically excluded by the formidable outer membrane barrier of these pathogens. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing Polymyxin B Nonapeptide TFA in combination with hydrophobic antibiotics to combat Gram-negative bacterial infections.

Mechanism of Action

The outer membrane of Gram-negative bacteria is a complex, asymmetric bilayer composed of an inner leaflet of phospholipids and an outer leaflet of lipopolysaccharide (LPS). The LPS layer is stabilized by divalent cations (Mg²⁺ and Ca²⁺) that bridge adjacent LPS molecules, creating a tightly packed barrier that is impermeable to many antimicrobial agents, particularly hydrophobic ones.

PMBN, a cationic peptide, interacts with the negatively charged lipid A component of LPS. This interaction displaces the stabilizing divalent cations, leading to a disruption of the outer membrane's integrity. This transient "permeabilization" creates pores and channels through which hydrophobic antibiotics can traverse the outer membrane and reach their intracellular targets, such as ribosomes or DNA gyrase, ultimately leading to bacterial cell death.

Caption: Mechanism of PMBN-mediated sensitization of Gram-negative bacteria to hydrophobic antibiotics.

Synergistic Activity Data

The combination of PMBN with various hydrophobic antibiotics has been shown to significantly reduce the Minimum Inhibitory Concentration (MIC) of these antibiotics against a range of Gram-negative pathogens. The synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy.

| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with PMBN (µg/mL) | PMBN Concentration (µg/mL) | FICI | Reference |

| Novobiocin | E. coli | >128 | 4 | 10 | ≤0.5 | [1][2] |

| Novobiocin | P. aeruginosa | >128 | 8 | 10 | ≤0.5 | [1][2] |

| Novobiocin | K. pneumoniae | >128 | 2 | 10 | ≤0.5 | [1][2] |

| Erythromycin | E. coli | >128 | 8 | 10 | ≤0.5 | [1][2] |

| Rifampicin | P. aeruginosa | 16 | 2 | 4 | 0.25 | [3] |

| Rifampicin | K. pneumoniae | 32 | 4 | 4 | 0.25 | [4] |

| Azithromycin | E. coli (MDR) | 32 to ≥128 | 2-8 | 8 | <0.5 | [5][6] |

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

Materials:

-

Polymyxin B Nonapeptide (PMBN) TFA

-

Hydrophobic antibiotic of interest

-

Gram-negative bacterial strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

-

Prepare Antibiotic Dilutions:

-

Hydrophobic Antibiotic (Drug A): Prepare serial twofold dilutions of the hydrophobic antibiotic in CAMHB along the x-axis of the 96-well plate.

-

PMBN (Drug B): Prepare serial twofold dilutions of PMBN in CAMHB along the y-axis of the 96-well plate.

-

-

Plate Setup: The resulting plate will contain a gradient of concentrations for both agents, with wells containing each drug alone and in combination.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the MIC of the hydrophobic antibiotic alone and in the presence of each concentration of PMBN.

-

Determine the MIC of PMBN alone and in the presence of each concentration of the hydrophobic antibiotic.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.[8]

-

Interpretation:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive/Indifference

-

FICI > 4: Antagonism[7]

-

-

Time-Kill Assay

Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents alone and in combination.

Materials:

-

Same as for the checkerboard assay, plus:

-

Sterile culture tubes

-

Shaking incubator

-

Agar plates for colony counting

-

Normal saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

-

Prepare Bacterial Culture: Grow an overnight culture of the test organism and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.[9]

-

Add Antimicrobials: Add the hydrophobic antibiotic and/or PMBN to the flasks at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include a growth control (no antibiotic).

-

Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each combination.

-

Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[10]

-

Additive/Indifference is a < 2-log₁₀ but > 1-log₁₀ decrease in CFU/mL.

-

Antagonism is a > 1-log₁₀ increase in CFU/mL.

-

Logical Relationship of Synergy

The synergistic relationship between PMBN and hydrophobic antibiotics can be visualized as a logical progression from membrane disruption to enhanced antibiotic efficacy.

Caption: Logical flow of the synergistic interaction between PMBN and hydrophobic antibiotics.

Conclusion

This compound is a valuable tool for researchers and drug developers working to overcome the challenge of Gram-negative resistance to hydrophobic antibiotics. By permeabilizing the outer membrane, PMBN can "re-sensitize" resistant bacteria to existing antibiotics, opening up new avenues for combination therapies. The protocols and data presented here provide a framework for investigating and harnessing these synergistic interactions in a laboratory setting.

References

- 1. Antibacterial synergism of polymyxin B nonapeptide and hydrophobic antibiotics in experimental gram-negative infections in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial synergism of polymyxin B nonapeptide and hydrophobic antibiotics in experimental gram-negative infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. In Vitro Synergistic Activity of Rifampicin Combined with Minimal Effective Antibiotic Concentration (MEAC) of Polymyxin B Against Extensively Drug-Resistant, Carbapenem-, and Polymyxin B-Resistant Klebsiella pneumoniae Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Dioctanoyl Ultrashort Tetrabasic β-Peptides Sensitize Multidrug-Resistant Gram-Negative Bacteria to Novobiocin and Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. Evaluation of polymyxin B in combination with 13 other antibiotics against carbapenemase-producing Klebsiella pneumoniae in time-lapse microscopy and time-kill experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Polymyxin B Nonapeptide TFA for Synergy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin B nonapeptide (PMBN), a derivative of the polymyxin B antibiotic, presents a promising strategy to potentiate the activity of various antibiotics against multi-drug resistant Gram-negative bacteria.[1][2][3] Unlike its parent compound, PMBN lacks direct bactericidal activity and exhibits reduced toxicity.[3][4] Its primary mechanism of action involves the permeabilization of the bacterial outer membrane, thereby facilitating the entry of other antibiotics that would otherwise be ineffective.[1][4] This synergistic effect can restore the efficacy of existing antibiotic arsenals. Determining the optimal concentration of PMBN is a critical step in harnessing its full synergistic potential without inducing unnecessary host toxicity.

This document provides detailed application notes and protocols for determining the optimal concentration of Polymyxin B Nonapeptide Trifluoroacetate (TFA) for achieving synergy with various classes of antibiotics against clinically relevant Gram-negative pathogens.

Mechanism of Action: Outer Membrane Permeabilization

Polymyxin B nonapeptide acts by disrupting the integrity of the outer membrane of Gram-negative bacteria. This process is initiated by the electrostatic interaction between the cationic PMBN and the anionic lipopolysaccharide (LPS) molecules, which are major components of the outer membrane. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to localized disruptions in the membrane structure. This transient increase in permeability allows other antibiotic molecules to bypass the outer membrane barrier and reach their intracellular targets.

References

- 1. Synergy of polymyxin B and minocycline against KPC-3- and OXA-48-producing Klebsiella pneumoniae in dynamic time–kill experiments: agreement with in silico predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial synergism of polymyxin B nonapeptide and hydrophobic antibiotics in experimental gram-negative infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]

Polymyxin B Nonapeptide (PMBN) TFA: Applications in Microbiology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin B nonapeptide (PMBN) is a cyclic cationic peptide derived from Polymyxin B by enzymatic removal of its N-terminal fatty acyl chain.[1][2] While Polymyxin B is a potent antibiotic against Gram-negative bacteria, its clinical use is hampered by significant nephrotoxicity and neurotoxicity.[3][4] PMBN, lacking the fatty acyl tail, exhibits markedly reduced cytotoxicity and is devoid of direct bactericidal activity.[5][6][7] However, it retains the ability to bind to the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria.[8][9] This interaction disrupts the integrity of the outer membrane, increasing its permeability to other substances.[3][7] This unique property makes PMBN a valuable tool in microbiology research, primarily as a membrane permeabilizer to potentiate the activity of other antibiotics and as an agent for endotoxin neutralization.[6][10]

This document provides detailed application notes and experimental protocols for the use of Polymyxin B nonapeptide trifluoroacetate (TFA) in microbiology research.

Key Applications

-

Outer Membrane Permeabilizer: PMBN's primary application is to increase the permeability of the Gram-negative outer membrane. This allows compounds that are normally excluded, such as hydrophobic antibiotics, to reach their intracellular targets.[6][11]

-

Antimicrobial Synergy: By increasing outer membrane permeability, PMBN acts synergistically with a wide range of antibiotics, effectively re-sensitizing resistant bacteria and enhancing the efficacy of existing drugs against challenging Gram-negative pathogens.[8][12] This includes overcoming resistance mechanisms associated with reduced drug influx.

-

Eradication of Persister Cells: PMBN has been shown to enhance the eradication of antibiotic-tolerant persister cells in Gram-negative bacteria, a significant contributor to chronic and recurrent infections.[5][13]

-

Reduction of Antibiotic Resistance Development: Co-treatment with PMBN can reduce the frequency of resistant mutant formation during antibiotic therapy.[5][12][13]

-

Endotoxin Neutralization: PMBN binds to and neutralizes endotoxin (LPS), mitigating its pro-inflammatory effects. This has applications in studying endotoxin-mediated signaling and in the development of anti-sepsis therapies.[10]

Quantitative Data Summary

The synergistic activity of PMBN with various antibiotics is often quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined as an FICI of ≤ 0.5.[8][14]

| Antibiotic | Bacterial Species | PMBN Concentration (µg/mL) | Fold Reduction in Antibiotic MIC | FICI | Reference |

| Novobiocin | Escherichia coli | 30 | ≥8 | Not Specified | [6] |

| Erythromycin | Escherichia coli | Not Specified | Not Specified | Not Specified | [6] |

| Azithromycin | Escherichia coli | Variable (in combination) | Not Specified | <0.5 | [8] |

| Rifampicin | Escherichia coli | Not Specified | Not Specified | 0.020 | [15] |

| Amikacin | Acinetobacter baumannii | Not Specified | Not Specified | Not Specified | [5] |

| Ciprofloxacin | Acinetobacter baumannii | Not Specified | Not Specified | Not Specified | [5] |

| Meropenem | Acinetobacter baumannii | Not Specified | Not Specified | Not Specified | [5] |

| Aztreonam | Escherichia coli | 1 | ~1000-fold sensitization | Not Specified | [7] |

Note: The table presents a selection of reported synergistic interactions. The efficacy of PMBN can vary depending on the bacterial strain, the specific antibiotic, and the experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Outer Membrane Permeabilization using the NPN Uptake Assay

This protocol measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the disruption of the outer membrane. NPN fluoresces weakly in aqueous environments but exhibits strong fluorescence in the hydrophobic interior of cell membranes.

Materials:

-

Polymyxin B nonapeptide (PMBN) TFA

-

Gram-negative bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB and grow to the mid-logarithmic phase (OD600 ≈ 0.5).

-

Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with HEPES buffer and resuspend in the same buffer to an OD600 of 0.5.[16]

-

Assay Setup: In a 96-well plate, add 90 µL of the bacterial cell suspension to each well.

-

NPN Addition: Add NPN to a final concentration of 10-20 µM to each well.[16]

-

PMBN Treatment: Add 10 µL of PMBN solution at various concentrations (e.g., 0.5 to 128 µg/mL) to the wells. Include a negative control (buffer only) and a positive control (e.g., Polymyxin B).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g., every minute for 15-30 minutes) using a microplate reader.

-

Data Analysis: Plot the relative fluorescence units (RFU) against time or PMBN concentration. An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.

Caption: Workflow for the NPN uptake assay.

Protocol 2: Determination of Antimicrobial Synergy using the Checkerboard Assay

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[17][18][19]

Materials:

-

Polymyxin B nonapeptide (PMBN) TFA

-

Antibiotic of interest

-

Gram-negative bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

-

Spectrophotometer or microplate reader (for OD600 measurements)

Procedure:

-

Bacterial Inoculum Preparation: Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.[8]

-

Drug Dilution Series:

-

Antibiotic: Prepare a serial two-fold dilution of the antibiotic in CAMHB along the x-axis of the 96-well plate (e.g., columns 1-10).

-

PMBN: Prepare a serial two-fold dilution of PMBN in CAMHB along the y-axis of the plate (e.g., rows A-G).

-

-

Plate Setup:

-

Add 50 µL of CAMHB to all wells.

-

Add 50 µL of the appropriate antibiotic concentration to each well in the corresponding columns.

-

Add 50 µL of the appropriate PMBN concentration to each well in the corresponding rows.

-

This will result in a matrix of wells containing various combinations of the two agents.

-

Include control wells with each drug alone, and a growth control well with no drugs.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determining MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[14]

Caption: Workflow for the checkerboard synergy assay.

Protocol 3: Endotoxin Neutralization using the Limulus Amebocyte Lysate (LAL) Assay

This protocol assesses the ability of PMBN to neutralize endotoxin activity. The LAL assay is a highly sensitive method for detecting endotoxins.[21][22]

Materials:

-

Polymyxin B nonapeptide (PMBN) TFA

-

Endotoxin standard (e.g., from E. coli)

-

LAL reagent kit (gel-clot, chromogenic, or turbidimetric)

-

Pyrogen-free water

-

Pyrogen-free test tubes or 96-well plates

-

Incubator or heating block

-

Spectrophotometer or plate reader (for chromogenic/turbidimetric assays)

Procedure:

-

Preparation of Reagents: Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions, using pyrogen-free water.

-

Sample Preparation:

-

Prepare a series of dilutions of the endotoxin standard.

-

Prepare solutions of PMBN at various concentrations in pyrogen-free water.

-

In separate tubes, pre-incubate a fixed concentration of endotoxin with the different concentrations of PMBN for a specified time (e.g., 30 minutes at 37°C).

-

-

LAL Assay:

-

Gel-clot method: Add the LAL reagent to the tubes containing the endotoxin-PMBN mixtures and controls (endotoxin alone, PMBN alone, pyrogen-free water). Incubate at 37°C for 60 minutes. Invert the tubes; a solid clot indicates a positive result (endotoxin activity).

-

Chromogenic/Turbidimetric method: Follow the kit manufacturer's protocol for adding reagents and samples to a microplate. The plate is then incubated in a reader that measures the change in color or turbidity over time.

-

-

Data Analysis:

-

Gel-clot: Determine the lowest concentration of PMBN that inhibits clot formation in the presence of a given endotoxin concentration.

-

Chromogenic/Turbidimetric: Calculate the endotoxin concentration in each sample based on the standard curve. The reduction in measured endotoxin concentration in the presence of PMBN indicates neutralization.

-

Caption: PMBN's role in inhibiting the LAL cascade.

Handling and Storage of PMBN TFA

-

Solubility: Polymyxin B nonapeptide TFA is soluble in water (e.g., 100 mg/mL) and DMSO (e.g., 50 mg/mL, may require sonication).[1][]

-

Storage: Store the lyophilized solid at -20°C, desiccated. In its lyophilized form, it is stable for extended periods. Once in solution, it is recommended to store aliquots at -20°C and use within one month to avoid repeated freeze-thaw cycles and potential degradation.[2]

Conclusion

Polymyxin B nonapeptide is a versatile and valuable tool for microbiology research. Its ability to selectively permeabilize the outer membrane of Gram-negative bacteria without significant cytotoxicity allows for a wide range of applications, from potentiating existing antibiotics and combating persister cells to studying the fundamental biology of the bacterial envelope. The protocols provided here offer a starting point for researchers to explore the potential of PMBN in their own work.

References

- 1. glpbio.com [glpbio.com]

- 2. adooq.com [adooq.com]

- 3. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial synergism of polymyxin B nonapeptide and hydrophobic antibiotics in experimental gram-negative infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pharmacodynamic Evaluation of the Neutralization of Endotoxin by PMX622 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. labcorp.com [labcorp.com]

- 22. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for Cell Viability Assays with Polymyxin B Nonapeptide (PMBN) TFA Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction